Cas no 2171982-10-6 (2,2-dimethyl-14-oxa-5-azadispiro3.1.5^{6}.3^{4}tetradecane)

2,2-dimethyl-14-oxa-5-azadispiro3.1.5^{6}.3^{4}tetradecane structure
2171982-10-6 structure
Product Name:2,2-dimethyl-14-oxa-5-azadispiro3.1.5^{6}.3^{4}tetradecane
CAS No:2171982-10-6
MF:C14H25NO
MW:223.354404211044
CID:5974198
PubChem ID:165530252
Update Time:2025-10-29

2,2-dimethyl-14-oxa-5-azadispiro3.1.5^{6}.3^{4}tetradecane Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-14-oxa-5-azadispiro3.1.5^{6}.3^{4}tetradecane
    • 2,2-dimethyl-14-oxa-5-azadispiro[3.1.5^{6}.3^{4}]tetradecane
    • EN300-1279219
    • 2171982-10-6
    • Inchi: 1S/C14H25NO/c1-12(2)10-14(11-12)15-13(8-9-16-14)6-4-3-5-7-13/h15H,3-11H2,1-2H3
    • InChI Key: HATQPIKLEAMRNX-UHFFFAOYSA-N
    • SMILES: O1CCC2(CCCCC2)NC21CC(C)(C)C2

Computed Properties

  • Exact Mass: 223.193614421g/mol
  • Monoisotopic Mass: 223.193614421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 21.3Ų

2,2-dimethyl-14-oxa-5-azadispiro3.1.5^{6}.3^{4}tetradecane Pricemore >>

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Additional information on 2,2-dimethyl-14-oxa-5-azadispiro3.1.5^{6}.3^{4}tetradecane

Introduction to 2,2-dimethyl-14-oxa-5-azadispiro3.1.56.34tetradecane (CAS No. 2171982-10-6)

2,2-dimethyl-14-oxa-5-azadispiro3.1.56.34tetradecane, identified by the Chemical Abstracts Service Number (CAS No.) 2171982-10-6, is a structurally complex macrocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology due to its unique spirocyclic framework and potential biological activities. This compound belongs to the spirocyclic azepane class, characterized by its oxygen and nitrogen-containing heterocyclic rings interconnected through a spiro carbon atom, which imparts distinct steric and electronic properties essential for molecular recognition and interaction with biological targets.

The spirocyclic structure of 2,2-dimethyl-14-oxa-5-azadispiro3.1.56.34tetradecane contributes to its rigidity and conformational stability, making it an attractive scaffold for drug design. The presence of both oxygen and nitrogen atoms in the macrocycle enhances its ability to engage in hydrogen bonding and other non-covalent interactions with biomolecules, such as enzymes and receptors. This feature is particularly relevant in the development of small-molecule inhibitors or modulators targeting therapeutic pathways.

In recent years, there has been growing interest in spirocyclic compounds due to their reported bioactivity across various disease models. For instance, studies have demonstrated that spirocyclic azepanes exhibit potential antimicrobial, anti-inflammatory, and anticancer properties by modulating key biological processes. The 14-membered macrocycle in 2,2-dimethyl-14-oxa-5-azadispiro3.1.56.34tetradecane is particularly noteworthy, as it strikes a balance between size and flexibility, allowing for optimal binding affinity to target proteins without excessive rigidity.

The oxygen and nitrogen atoms within the spirocyclic framework play a crucial role in determining the compound's reactivity and selectivity. The oxygen atom at the 14-position introduces a polar moiety that can participate in hydrogen bonding or form hydrophobic interactions, while the nitrogen atom at the 5-position can act as a hydrogen bond acceptor or donor depending on the local environment. These features make 2,2-dimethyl-14-oxa-5-azadispiro3.1.56.34tetradecane a versatile scaffold for designing molecules with tailored biological activities.

Recent advances in computational chemistry have enabled more efficient virtual screening and optimization of spirocyclic scaffolds like 2,2-dimethyl-14-oxa-5-azadispiro3.1.56.34tetradecane. Molecular docking studies have identified potential binding pockets on target proteins where this compound can interact effectively. For example, simulations have suggested that it may bind to enzymes involved in metabolic pathways or receptors associated with neurological disorders. These findings underscore the compound's potential as a lead molecule for further medicinal chemistry exploration.

The synthesis of 2,2-dimethyl-14-oxa-5-azadispiro3.1.56.34tetradecane presents both challenges and opportunities for synthetic chemists due to its complex macrocyclic structure. Traditional approaches involve multi-step sequences involving ring-closing metathesis, cycloadditions, or rearrangements to construct the spirocyclic core efficiently. However, recent methodologies employing transition metal catalysis have improved yields and reduced reaction times significantly.

The pharmacokinetic properties of 2,2-dimethyl-14-oxa-5-azadispiro3.1.56.34tetradecane are also of considerable interest in drug development pipelines. Preliminary studies suggest that it exhibits moderate solubility in organic solvents but limited water solubility, which may influence its bioavailability upon oral administration or intravenous injection. Efforts are ongoing to modify substituents on the macrocycle to enhance solubility while preserving bioactivity.

In conclusion, 2,2-dimethyl-14-oxa-5 azadispiro 3 .1 .5⁶ .34 tetradecane (CAS No .217198210 - 6) represents a promising scaffold for medicinal chemistry with its unique spirocyclic structure and potential biological activities . Further research is warranted to explore its therapeutic applications , optimize synthetic routes , and improve pharmacokinetic profiles . As computational tools continue to advance , the design and discovery of novel spirocyclic compounds like this one are expected to accelerate , offering new opportunities for drug development across multiple therapeutic areas.

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